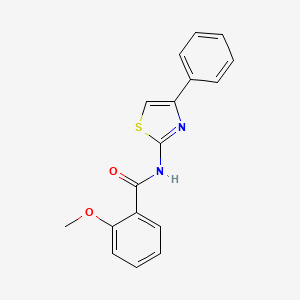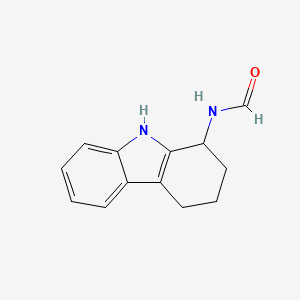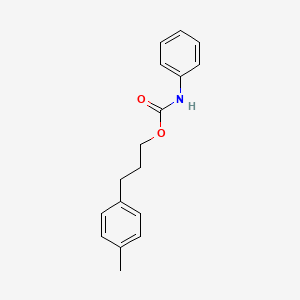![molecular formula C24H17FN4O3 B11649007 5-(4-fluorophenyl)-3-(4-methylphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11649007.png)
5-(4-fluorophenyl)-3-(4-methylphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorophenyl)-3-(4-methylphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core structure with various substituted phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-fluorophenyl, 4-methylphenyl, and 2-nitrophenyl groups through electrophilic aromatic substitution or cross-coupling reactions.
Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
Oxidation Products: Quinones and other oxidized phenyl derivatives.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
5-(4-fluorophenyl)-3-(4-methylphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Material Science: Exploration as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Investigation of its biological activity and interactions with various biomolecules.
作用机制
The mechanism of action of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
- 5-(4-chlorophenyl)-3-(4-methylphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 5-(4-bromophenyl)-3-(4-methylphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties
属性
分子式 |
C24H17FN4O3 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
5-(4-fluorophenyl)-3-(4-methylphenyl)-4-(2-nitrophenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H17FN4O3/c1-14-6-8-15(9-7-14)21-20-22(27-26-21)24(30)28(17-12-10-16(25)11-13-17)23(20)18-4-2-3-5-19(18)29(31)32/h2-13,23H,1H3,(H,26,27) |
InChI 键 |
GFOYOMVFFIKFGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=CC=C5[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11648926.png)
![Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B11648927.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11648929.png)
![(4E)-1-(3-chloro-4-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11648933.png)
![2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B11648942.png)

![2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11648958.png)

![(4-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone](/img/structure/B11648965.png)
![2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11648966.png)
![N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B11648973.png)
![Methyl 4-phenyl-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11648981.png)
![Propan-2-yl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11648988.png)

